![molecular formula C14H11Cl2NO B2717860 (4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 154110-60-8](/img/structure/B2717860.png)
(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate (CBPMA) is an organic compound containing a benzyl group, a chlorine atom, and an ammonium group. It is a white crystalline solid with a melting point of 65°C and a boiling point of 106°C. It is used in organic synthesis, as a reagent in organic chemistry, and in various other applications.
Applications De Recherche Scientifique
Electrochemical Properties and Applications
The research on novel ionic liquids, including those related to quaternary ammonium salts, has highlighted their promising electrochemical properties for applications such as electric double layer capacitors (EDLCs). These materials exhibit wide potential windows and high ionic conductivities, making them suitable for energy storage devices. For instance, the study by Sato, Masuda, and Takagi (2004) on the electrochemical properties of certain ionic liquids demonstrates their utility in enhancing the performance of EDLCs, offering a higher capacity and better charge-discharge cycle durability compared to conventional electrolytes (Sato, Masuda, & Takagi, 2004).
Environmental and Catalytic Applications
The modification of montmorillonite with cationic surfactants to remove toxic compounds like 4-chlorophenol from aqueous solutions is another significant application. This approach not only addresses the environmental concerns associated with chlorophenols but also highlights the versatility of quaternary ammonium compounds in environmental remediation. The study by Nourmoradi et al. (2016) provides insight into the efficient removal of 4-chlorophenol, showcasing the potential of surfactant-modified montmorillonite as a low-cost and effective adsorbent (Nourmoradi et al., 2016).
Antimicrobial and Antifungal Applications
Quaternary ammonium compounds have also been explored for their antimicrobial and antifungal properties. Research indicates that certain formulations can impart durable antimicrobial properties to textiles, providing a sustainable solution for healthcare and hygiene products. For example, Son et al. (2006) explored the use of quaternary ammonium salts to confer antimicrobial properties to cotton fabrics, which showed enhanced microbial resistance, demonstrating the practical applications of these compounds in creating antimicrobial textiles (Son, Kim, Ravikumar, & Lee, 2006).
Herbicidal Applications
The synthesis and evaluation of herbicidal ionic liquids based on quaternary ammonium salts underscore their potential in agricultural applications. These compounds offer a new approach to weed management with improved efficacy and reduced environmental impact compared to traditional herbicides. Marcinkowska et al. (2017) and Kordala-Markiewicz et al. (2014) have conducted studies demonstrating the herbicidal efficacy of ionic liquids containing quaternary ammonium ions, providing a basis for the development of more sustainable and effective herbicides (Marcinkowska et al., 2017); (Kordala-Markiewicz et al., 2014).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]methanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-9H,10H2/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPLLAZOXRETHR-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C[N+](=CC2=CC=C(C=C2)Cl)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl] heptanoate](/img/structure/B2717777.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)

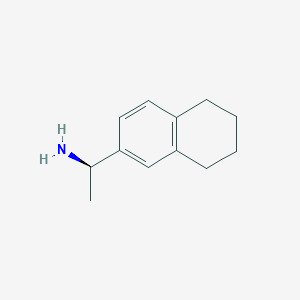
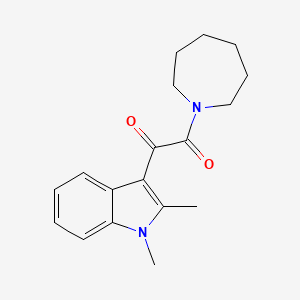
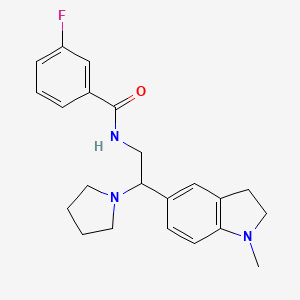
![1-[1-(2-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2717786.png)

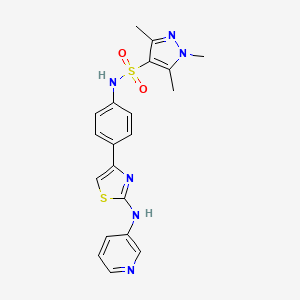
![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717795.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2717796.png)
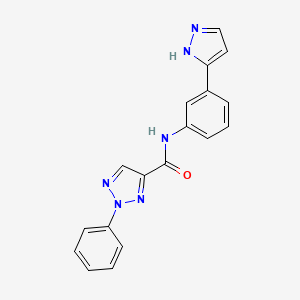
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)